5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide
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Overview
Description
5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide typically involves multiple steps, including the formation of the imidazole and pyrazole rings, followed by their functionalization. Common synthetic routes include:
Formation of Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Formation of Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones, followed by sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide has several applications in scientific research:
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, inhibiting metalloenzymes, while the pyrazole ring can interact with various receptors, modulating their activity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine and histamine share the imidazole ring structure and have similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and pyrazole-based inhibitors are structurally similar and used in various therapeutic applications.
Uniqueness
What sets 5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide apart is its dual-ring structure, combining the properties of both imidazole and pyrazole rings
Properties
IUPAC Name |
5-chloro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2S/c1-7(2)9(12-14-5-6-15-12)17-21(19,20)10-8(3)16-18(4)11(10)13/h5-7,9,17H,1-4H3,(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEGAQJKECHWGC-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)NC(C2=NC=CN2)C(C)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1S(=O)(=O)N[C@H](C2=NC=CN2)C(C)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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